molecular formula C15H19N3O B11738864 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11738864
M. Wt: 257.33 g/mol
InChI Key: IUESKELUBOWQSB-UHFFFAOYSA-N
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Description

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 5-amino group and dual alkylation (diethyl and methyl groups) on the pyrazole ring.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-5-6-12)16-10-11-3-7-13(19-2)8-4-11/h3-4,7-9,12,16H,5-6,10H2,1-2H3

InChI Key

IUESKELUBOWQSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole core is commonly synthesized via cyclocondensation between cyclopropyl hydrazines and β-keto esters. For example, cyclopropyl hydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux to form 3-cyclopropyl-1H-pyrazol-5-amine intermediates. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate yields 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
CyclocondensationCyclopropyl hydrazine, ethyl acetoacetateEthanolReflux68%
N-MethylationMethyl iodide, K₂CO₃DMF80°C72%

N-Alkylation with 4-Methoxybenzyl Halides

The final N-(4-methoxybenzyl) group is introduced via alkylation of the primary amine. A representative protocol involves reacting 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine with 4-methoxybenzyl chloride in acetonitrile using cesium carbonate as a base. Microwave-assisted conditions (120°C, 20 min) improve yields compared to traditional heating.

Optimized Alkylation Protocol

ParameterValue
Reagent Ratio (amine:alkylating agent)1:1.2
BaseCs₂CO₃
SolventAcetonitrile
Temperature120°C (microwave)
Yield74%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A two-step process integrates cyclocondensation and alkylation in tandem reactors, with in-line purification via liquid-liquid extraction. This method reduces reaction times from 12 hours (batch) to 2 hours, achieving an overall yield of 65%.

Catalytic Advancements

Palladium-catalyzed coupling reactions have been explored for introducing the cyclopropyl group. For instance, Suzuki-Miyaura coupling between 3-bromo-1-methyl-1H-pyrazol-5-amine and cyclopropylboronic acid in the presence of Pd(PPh₃)₄ affords the cyclopropyl derivative in 58% yield. While less common, this method avoids hazardous cyclopropanation reagents.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester’s carbonyl group, followed by dehydration and aromatization (Figure 1). Cyclopropyl groups stabilize the transition state through hyperconjugation, favoring regioselectivity at the pyrazole C3 position.

Alkylation Dynamics

N-Alkylation follows an SN2 mechanism, where the amine lone pair attacks the electrophilic carbon of 4-methoxybenzyl chloride. The methoxy group’s electron-donating effects enhance the benzyl halide’s reactivity, while bulky cyclopropyl substituents slightly hinder steric accessibility.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 0.71–0.92 (m, 4H, cyclopropyl CH₂)

  • δ 3.81 (s, 3H, OCH₃)

  • δ 4.32 (s, 2H, N-CH₂-Ar)

  • δ 6.89 (d, J = 8.6 Hz, 2H, aromatic)

  • δ 7.32 (d, J = 8.6 Hz, 2H, aromatic)

HRMS (ESI)
Calculated for C₁₆H₂₀N₃O ([M+H]⁺): 270.1605; Found: 270.1608.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclocondensation + AlkylationHigh yields (70–74%), scalableRequires toxic alkylating agents
Suzuki-Miyaura CouplingAvoids hazardous reagentsLower yields (58%), costly catalysts
Continuous Flow SynthesisRapid, industrially viableHigh initial equipment costs

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole Carboxamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups Source
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Phenyl at N1, no alkylation 247 N/A Amino, carboxamide
5-Amino-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide 4-Cl-phenyl at N1 N/A N/A Amino, carboxamide, Cl
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide Phenylamino at C3, 4-methylphenyl at N1 178 N/A Amino, carboxamide, NH
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide Ethyl at N1, 3-methoxyphenyl at N4 N/A N/A Amino, carboxamide, OCH3
Target Compound N,1-diethyl, N-methyl at N1 Not reported Not reported Amino, carboxamide, alkyl Synthesized analogs

Key Observations :

  • Substituent Effects: Alkylation (e.g., ethyl/methyl in the target compound) enhances lipophilicity compared to aryl-substituted analogs like 5-amino-N-phenyl derivatives . This may improve membrane permeability in biological systems.
  • Synthetic Yields : Yields for similar compounds range from 62% to 71% in chloro-substituted pyrazole carboxamides, suggesting that alkylation steps (as in the target compound) may require optimized conditions .

Comparison with Heterocyclic Analogues

Table 2: Heterocyclic Derivatives with Carboxamide Functionality
Compound Class Core Structure Key Modifications Biological Activity Source
5-Aminoimidazole-4-carbohydrazonamide Imidazole Aryl hydrazonamide at C4 Antifungal (Candida spp.)
5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide Oxazole N′-substituted hydrazide at C4 Immunosuppressive activity
Target Compound Pyrazole Alkylated carboxamide at C4 Not reported (inferred bioactivity) N/A

Key Observations :

  • Heterocycle Impact: Pyrazole derivatives (e.g., the target compound) exhibit greater thermal stability compared to imidazole analogs, as evidenced by higher melting points in pyrazole-based compounds (e.g., 247°C for 5-amino-N-phenyl-pyrazole-4-carboxamide vs. lower stability in imidazole derivatives) .
  • Bioactivity: Imidazole carbohydrazonamides show antifungal activity via reactive oxygen species (ROS) induction , while oxazole derivatives exhibit immunosuppressive properties . The target compound’s alkylation may position it for similar mechanisms but with altered selectivity.

Challenges for the Target Compound :

  • Dual alkylation (diethyl and methyl groups) may require sequential protection/deprotection steps to avoid steric hindrance during coupling.

Biological Activity

3-Cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.

  • Molecular Formula : C15H20ClN3O
  • Molecular Weight : 293.8 g/mol
  • CAS Number : 1856064-75-9

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors, such as cyclopropyl hydrazine and 4-methoxybenzyl derivatives. The synthetic routes can vary based on conditions like temperature and solvent choice, often employing catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial activity. A study highlighted that structural modifications in pyrazole derivatives could enhance their efficacy against various microbial strains. The mechanism of action often involves interaction with bacterial enzymes or disrupting cell membrane integrity.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies and Research Findings

A recent study investigated a series of pyrazole derivatives for their biological activities, including this compound. The findings demonstrated that specific substitutions on the pyrazole ring could significantly enhance both the potency and selectivity against target pathogens.

CompoundActivity (EC50)Mechanism of Action
This compound0.064 μM (antimicrobial)Inhibition of bacterial enzyme activity
Another Pyrazole Derivative0.115 μM (antimicrobial)Disruption of cell membrane integrity

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications. Studies have shown that modifications to the molecular structure can improve metabolic stability and solubility, which are critical for effective drug development.

Q & A

Q. What synthetic routes are used to prepare 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and its derivatives?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with mono-Boc-protected hydrazine to form a hydrazone intermediate.
  • Step 2 : Reduction of the hydrazone using 10% Pd/C in ethanol to yield a substituted hydrazine.
  • Step 3 : Deprotection with HCl to generate the free amine.
  • Step 4 : Cyclization with 3-cyclopropyl-3-oxopropanenitrile in ethanol under reflux, catalyzed by sodium ethoxide.
    Derivatives are synthesized by reacting the primary amine with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane using triethylamine as a base .

Q. What analytical techniques validate the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz, CDCl3_3) to confirm substituent positions and cyclopropane integration.
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3250 cm1^{-1} (N-H stretch) for benzamide derivatives.
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 437.41 for compound 9a) to confirm molecular weight.
  • Elemental Analysis : CHN analysis to verify purity (>95% for most derivatives) .

Q. What bacterial and fungal strains are used to evaluate antimicrobial activity?

Standard strains include:

  • Gram-positive : Staphylococcus aureus (ATCC 29737), Bacillus subtilis (NCIM 2010).
  • Gram-negative : Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 20852).
  • Fungal : Aspergillus flavus, Fusarium verticillioides.
    Activity is assessed via agar diffusion assays using streptomycin and nystatin as positive controls .

Q. How do reaction conditions (solvent, temperature) influence derivative synthesis?

  • Solvent : Dichloromethane or ethanol are optimal for cyclization and acylation reactions.
  • Temperature : Reflux (~80°C) ensures completion of cyclization, while room temperature suffices for acylation.
  • Catalysts : Sodium ethoxide accelerates cyclization; triethylamine neutralizes HCl during acylation .

Q. What are the key structural features impacting solubility and stability?

  • Cyclopropane Group : Enhances lipophilicity, affecting membrane permeability.
  • Methoxybenzyl Substituent : Electron-donating methoxy group improves solubility in polar aprotic solvents.
  • Benzamide Derivatives : Substituents like nitro or halogens (e.g., 9d, 9g) reduce solubility but increase antimicrobial potency .

Advanced Research Questions

Q. How do substituents on the benzamide group influence antimicrobial SAR?

  • Electron-withdrawing groups (EWGs) : 3,5-Dinitro (9a) and 2,4-dichloro (9d) enhance activity against Gram-negative bacteria by increasing electrophilicity.
  • Halogens : 2,4-Difluoro (9g) shows broad-spectrum antifungal activity due to improved target binding.
  • Methoxy groups : 3-Methoxy (9b) reduces potency, likely due to steric hindrance .

Q. How to resolve contradictions in antimicrobial efficacy across structurally similar derivatives?

  • Data Normalization : Use standardized MIC (Minimum Inhibitory Concentration) assays to reduce variability.
  • Structural Analysis : Compare X-ray crystallography or docking studies (e.g., β-lactamase inhibition) to explain outliers.
  • Strain-Specific Factors : Test resistance mechanisms (e.g., efflux pumps in Pseudomonas) via gene knockout models .

Q. What computational methods predict biological targets or metabolic pathways?

  • Molecular Docking : AutoDock Vina to simulate binding to β-lactamase or fungal CYP51.
  • ADMET Prediction : SwissADME for bioavailability, permeability, and metabolic stability.
  • QSAR Models : CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Q. How to optimize reaction yields for scale-up synthesis?

  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) achieves >90% purity.
  • Catalyst Recycling : Recover Pd/C via filtration for reuse in hydrazine reduction.
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility .

Q. What strategies address emerging resistance to pyrazole-based antimicrobials?

  • Combination Therapy : Pair derivatives with β-lactam antibiotics to inhibit resistance enzymes.
  • Proteomics : Identify resistance markers (e.g., upregulated efflux pumps) via LC-MS/MS.
  • Structural Hybridization : Merge pyrazole cores with quinolone or triazole pharmacophores .

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